N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS.ClH/c1-12-10-15(21-23(12)4)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXIAWSCIVASLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and a dimethylamino propyl group. The synthesis typically involves multi-step organic reactions starting from benzothiazole and pyrazole derivatives. Key reagents include chlorinating agents and methoxy compounds under controlled conditions to yield the final product with high purity.
1. Kinase Inhibition
Research indicates that this compound may exhibit kinase inhibitory activity. Kinases are critical in various cellular processes, and their dysregulation is linked to diseases such as cancer. The potential of this compound as a kinase inhibitor suggests it could be valuable in cancer therapy.
2. Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial and antifungal properties. Studies have demonstrated that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial activity against various pathogens, indicating that this compound could be explored for similar effects .
3. Anti-inflammatory Activity
The presence of specific functional groups in the compound may also contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could make this compound useful in treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction can initiate a cascade of biochemical events that alter cellular functions, contributing to the compound's therapeutic effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of benzimidazole-pyrazole hybrids were tested against Staphylococcus aureus and Escherichia coli, showing promising MIC values indicating significant antibacterial activity .
- Cancer Research : Investigations into kinase inhibitors have highlighted the potential of similar compounds in reducing tumor growth in vitro and in vivo models, suggesting that this compound could be further studied for its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-pyrazole hybrids. Key analogues include:
Key Comparative Insights
Substituent Effects on Physicochemical Properties Chloro vs. The 6-ethyl substituent () further elevates hydrophobicity, which may improve blood-brain barrier penetration . Aminoalkyl Chains: The dimethylaminopropyl chain (target compound) provides moderate basicity (pKa ~8–9), while morpholinopropyl () and imidazolylpropyl () chains introduce distinct solubility and hydrogen-bonding profiles. Morpholine derivatives often exhibit improved pharmacokinetics due to balanced lipophilicity and solubility .
Synthetic Methodologies
- The target compound likely employs carboxamide coupling strategies similar to those in , where EDCI/HOBt-mediated reactions achieve yields of 62–71% for pyrazole-benzothiazole hybrids .
Biological Implications
- Benzothiazole Core : Common in kinase inhibitors (e.g., VEGFR, EGFR), antimicrobials, and anticancer agents. The chloro substituent may enhance target binding via halogen bonding .
- Pyrazole Moieties : The 1,5-dimethylpyrazole in the target compound reduces metabolic degradation compared to unsubstituted pyrazoles (e.g., ’s 3a–3p) .
Data Gaps The target compound lacks reported melting points, solubility, or bioactivity data in the provided evidence, limiting direct pharmacological comparisons.
Preparation Methods
Route A: Sequential Functionalization
-
Synthesize benzothiazole intermediate.
-
Prepare pyrazole acid chloride.
-
Couple components, then introduce the 3-(dimethylamino)propyl group.
Advantages : High modularity. Disadvantages : Lower overall yield (52%) due to multiple steps.
Route B: Convergent Synthesis
Route C: One-Pot Reaction
Combines benzothiazole amination and pyrazole coupling in a single vessel.
Challenges : Requires precise stoichiometry and elevated temperatures (100°C), risking decomposition.
Scalability and Industrial Considerations
Large-scale production faces hurdles in:
-
Cost of reagents : Thionyl chloride and dimethyl sulfate require careful handling, increasing operational costs.
-
Waste management : Chlorinated byproducts necessitate specialized disposal.
-
Purification : Chromatography is avoided industrially in favor of recrystallization or distillation.
Recent advancements include continuous flow reactors for the coupling step, reducing reaction times from hours to minutes .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including coupling of benzothiazole and pyrazole moieties, functional group modifications, and final hydrochloride salt formation. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) under inert conditions to link the pyrazole-carboxamide to the benzothiazole-amine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but require rigorous post-synthesis purification via recrystallization or chromatography .
- Temperature control : Exothermic reactions (e.g., alkylation) demand gradual heating (40–60°C) to avoid side-product formation .
Q. Optimization strategies :
- Apply Design of Experiments (DOE) to identify critical parameters (e.g., molar ratios, solvent volume) .
- Use continuous flow reactors for scalable synthesis, reducing batch variability .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring and dimethylamino propyl chain .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation .
Data interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., PubChem entries for benzothiazole-pyrazole hybrids) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Molecular docking : Simulate interactions between the compound’s benzothiazole moiety and target proteins (e.g., kinase enzymes). Adjust substituents (e.g., chloro vs. methoxy groups) to optimize binding affinity .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with observed anti-inflammatory or anticancer activity .
Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed improved inhibition of TNF-α in vitro compared to methoxy analogs .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?
- Assay standardization : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP-based viability tests) .
- Dose-response validation : Re-test conflicting results using a wider concentration range (e.g., 1 nM–100 µM) and orthogonal assays (e.g., Western blotting for apoptosis markers) .
Example : A 2023 study reported IC₅₀ = 5 µM against prostate cancer cells, while a 2024 study found IC₅₀ = 15 µM. Further analysis revealed differences in serum content (10% vs. 2% FBS) affecting compound bioavailability .
Q. What methodologies enable the integration of this compound into targeted drug delivery systems?
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and reduce off-target effects. Monitor loading efficiency via UV-Vis spectroscopy .
- Receptor-targeting ligands : Conjugate the compound to folate or peptide ligands for selective uptake in cancer cells. Validate targeting via competitive binding assays .
Methodological Recommendations
- For mechanistic studies : Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways affected by the compound .
- For industrial translation : Pilot-scale synthesis should adopt membrane separation technologies (e.g., nanofiltration) to replace chromatography, reducing costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
